Fmoc-Glu(OAll)-OH

Catalog No.
S726512
CAS No.
133464-46-7
M.F
C23H23NO6
M. Wt
409.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Glu(OAll)-OH

CAS Number

133464-46-7

Product Name

Fmoc-Glu(OAll)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1

InChI Key

LRBARFFNYOKIAX-FQEVSTJZSA-N

SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Glu(OAll)-OH;133464-46-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoicacid;Fmoc-L-glutamicacid5-allylester;AmbotzFAA1372;5-AllylN-Fmoc-L-glutamate;47703_ALDRICH;SCHEMBL119481;47703_FLUKA;CTK8B7899;MolPort-003-934-266;ZINC2556582;ANW-58897;CF-478;MFCD00190879;AKOS015839104;AKOS015895486;CS13611;N-Fmoc-L-glutamicAcid5-AllylEster;RTR-004553;AJ-39935;AK-58081;SC-09499;AB0020352;TR-004553

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-Glu(OAll)-OH, also known as N-Fmoc-L-glutamic acid γ-allyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a widely used technique for the chemical synthesis of peptides, which are chains of amino acids. Fmoc-Glu(OAll)-OH incorporates the amino acid glutamic acid (Glu) into the peptide chain with the γ-carboxyl group (COOH) protected by an allyl (OAll) group [].

Selective Deprotection:

A crucial advantage of Fmoc-Glu(OAll)-OH lies in its ability to undergo selective deprotection []. The Fmoc group, attached to the α-amino group (NH2) of glutamic acid, can be selectively removed using mild acidic conditions, while the allyl group remains intact []. This allows for the controlled addition of other amino acids to the growing peptide chain and the subsequent removal of the allyl group at a later stage to reveal the free γ-carboxyl group essential for peptide function.

Applications in Peptide Research:

Fmoc-Glu(OAll)-OH finds application in various research areas, including:

  • Structure-activity relationship (SAR) studies: By incorporating Fmoc-Glu(OAll)-OH into peptides with modified sequences, researchers can investigate the impact of specific amino acid substitutions on peptide activity and binding affinity.
  • Development of therapeutic peptides: Fmoc-Glu(OAll)-OH can be used to synthesize bioactive peptides with potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors [].
  • Study of protein-protein interactions: Peptides containing Fmoc-Glu(OAll)-OH can be employed to probe protein-protein interactions by mimicking specific binding domains or motifs present in natural proteins [].

Origin

Fmoc-Glu(OAll)-OH is a synthetic molecule derived from L-glutamic acid, a naturally occurring amino acid. It is modified with two protective groups: Fmoc (Fluorenylmethyloxycarbonyl) and OAll (Allyl ester).

Significance

Fmoc-Glu(OAll)-OH plays a vital role in solid-phase peptide synthesis (SPPS) []. SPPS allows researchers to efficiently build peptides (chains of amino acids) in a controlled manner. The Fmoc group ensures selective attachment of the Glutamic acid unit to the growing peptide chain during synthesis, while the OAll group protects the side chain functionality, allowing for further manipulation of the peptide [].


Molecular Structure Analysis

Fmoc-Glu(OAll)-OH has a complex structure containing several key features:

  • Fmoc group: This bulky group attached to the N-terminus (amino group) of the molecule protects it from unwanted reactions during peptide chain elongation. It can be selectively removed under mild acidic conditions to expose the free amino group for further peptide bond formation [].
  • L-Glutamic acid core: This provides the basic structure of the amino acid with an amino group, a carboxylic acid group, and a side chain containing an additional carboxylic acid group. The L-configuration is crucial for biological activity in most peptides.
  • OAll group: This group attached to the side chain carboxylic acid group (gamma position) acts as a temporary protecting group. The allyl group allows for selective deprotection under specific conditions, leaving the side chain free for further modifications or cyclization reactions to create specific peptide structures.

Chemical Reactions Analysis

Synthesis

Fmoc-Glu(OAll)-OH can be synthesized through various methods, often involving the reaction of Fmoc-protected glutamic acid with allyl alcohol under specific conditions with a catalyst.

Deprotection

The Fmoc group can be removed using mild acidic cleavage cocktails (typically 20% piperidine in DMF) to expose the free amino group for peptide bond formation []. The OAll group can be selectively cleaved under different conditions, such as treatment with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in an inert atmosphere.

Peptide bond formation

The deprotected amino group of Fmoc-Glu(OAll)-OH reacts with the C-terminus carboxylic acid group of another amino acid building block, forming a peptide bond in SPPS []. This process is repeated with various Fmoc-protected amino acids to create the desired peptide sequence.


Physical And Chemical Properties Analysis

  • Molecular Formula: C23H23NO6 [, ]
  • Molecular Weight: 409.4 g/mol [, ]
  • CAS Number: 133464-46-7 []
  • Melting Point: 118-122 °C (reported) []
  • Appearance: White to off-white crystalline powder []
  • Solubility: Soluble in organic solvents like DMF, DMSO, and dichloromethane []
  • Stability: Stable under dry conditions at room temperature, but may slowly decompose on exposure to moisture or light []

XLogP3

3.5

Wikipedia

Fmoc-L-glutamic acid 5-allyl ester

Dates

Modify: 2023-08-15

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